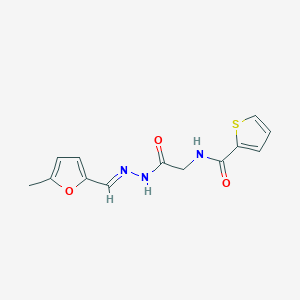

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide

描述

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a member of a class of nitrogen-containing heterocycles that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties, as well as its structural characteristics that contribute to its pharmacological potential.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 291.33 g/mol. The compound features several key structural elements:

- Furan Ring : Contributes to antioxidant properties.

- Hydrazine Moiety : Associated with various biological activities, including anticancer effects.

- Thiophene Ring : Known for its role in enhancing biological activity through various mechanisms.

Structural Formula

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. This method assesses the compound's ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Comparison of Antioxidant Activity

| Compound | DPPH Scavenging Activity | Reference |

|---|---|---|

| Ascorbic Acid | 100% (control) | |

| Compound under study | 1.26 times higher than control |

The results indicate that this compound exhibits significant antioxidant activity, surpassing that of established antioxidants like ascorbic acid.

Anticancer Activity

The anticancer properties of the compound were investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay was utilized to determine cell viability post-treatment.

Results from Anticancer Studies

These findings suggest that the compound exhibits a more potent cytotoxic effect on glioblastoma cells compared to breast cancer cells, indicating a potential for targeted cancer therapy.

Antibacterial Activity

The antibacterial efficacy of the compound was assessed against various bacterial strains, particularly focusing on ESBL-producing E. coli. The mechanism of action involves inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance.

Antibacterial Efficacy Data

This MIC value indicates a promising antibacterial activity, suggesting that the compound could be developed into a novel antibacterial agent.

Case Studies and Research Findings

Recent studies have expanded on the structure-activity relationship (SAR) of compounds similar to this compound. These studies highlight the importance of functional groups in determining biological efficacy:

- Hydrazone Derivatives : Compounds featuring hydrazone linkages have shown diverse biological activities, including anticancer and antibacterial effects. The presence of the azomethine -NH-N=CH- pharmacophore is critical for these activities .

- Thiophene Moieties : Compounds with thiophene rings have been reported to possess significant anti-inflammatory and antimicrobial properties due to their ability to interact with various biological targets .

- Furan Substituents : The incorporation of furan derivatives has been linked to enhanced antioxidant capabilities and improved cellular protection against oxidative damage .

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways and affecting pro-apoptotic and anti-apoptotic protein levels. For instance, compounds with furan and thiophene moieties have demonstrated selective cytotoxicity towards various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar thiophene derivatives have been studied for their ability to enhance calcium transport in cardiac myocytes, which may translate into protective effects in neurodegenerative diseases such as Parkinson's disease . The modulation of calcium dynamics is crucial for maintaining neuronal health, suggesting that this compound could be a candidate for further investigation in neuropharmacology.

Opioid Receptor Modulation

Compounds related to thiophene-2-carboxamides have been identified as novel opioid receptor agonists, providing analgesic effects with reduced side effects compared to traditional opioids . The modulation of opioid receptors through such compounds can lead to significant advancements in pain management therapies, addressing the ongoing need for effective analgesics with fewer adverse effects.

Cardiovascular Applications

The enhancement of SERCA2a function by related thiophene derivatives indicates potential applications in treating heart failure and other cardiovascular diseases. By improving intracellular calcium dynamics, these compounds may help restore normal cardiac function in pathological conditions characterized by diminished SERCA activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiophene derivatives, including those structurally similar to this compound. These compounds have shown efficacy against various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Anticancer Efficacy

In vitro studies have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against cancer cell lines, indicating their potential as anticancer agents.

Neuroprotective Mechanisms

Case studies on the enhancement of SERCA function through thiophene derivatives have shown promising results in animal models of heart failure, suggesting a therapeutic pathway for improving cardiac function through calcium homeostasis modulation.

属性

IUPAC Name |

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-9-4-5-10(19-9)7-15-16-12(17)8-14-13(18)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,14,18)(H,16,17)/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIPYGQUTOAVIX-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330581 | |

| Record name | N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391896-36-9 | |

| Record name | N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。